molecular formula C10H9N5 B1530259 4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile CAS No. 1183360-25-9

4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile

Cat. No. B1530259
CAS RN: 1183360-25-9
M. Wt: 199.21 g/mol
InChI Key: SPAROXQKHLQKCY-UHFFFAOYSA-N
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Description

“4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile” is a chemical compound with the CAS Number: 1183360-25-9 . It has a molecular weight of 199.21 .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile” was established by NMR and MS analysis . The IR absorption spectra of related compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .


Chemical Reactions Analysis

The reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid followed by removing the trifluoroacetyl protecting group affords aminofurazan .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature .

Scientific Research Applications

Drug Discovery

The 1,2,3-triazoles, which are part of the compound, have found broad applications in drug discovery . They are part of essential building blocks like amino acids and nucleotides . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market like anticonvulsant drug Rufinamide, broad spectrum cephalosporin antibiotic cefatrizine, an anticancer drug carboxyamidotriazole and β β -lactum antibiotic tazobactam .

Organic Synthesis

1,2,3-triazoles are one of the most important nitrogen-containing five-membered heterocycles and have a wide range of applications in organic synthesis . They have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .

Polymer Chemistry

1,2,3-triazoles have found applications in polymer chemistry . They have strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry . These spectacular features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Bioconjugation

1,2,3-triazoles have applications in bioconjugation . They are used as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Chemical Biology

1,2,3-triazoles have applications in chemical biology . They are used in the drug-discovery studies against cancer cells, microbes, and various types of disease in the human body .

Fluorescent Imaging

1,2,3-triazoles have found applications in fluorescent imaging . They are used in the design and synthesis of many medicinal compounds .

Materials Science

1,2,3-triazoles have applications in materials science . They are used in various fields such as pharmaceutic chemistry, agrochemistry, and organic catalysts .

Mechanism of Action

Safety and Hazards

The safety information available indicates that the compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

properties

IUPAC Name

4-[(3-amino-1,2,4-triazol-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5/c11-5-8-1-3-9(4-2-8)6-15-7-13-10(12)14-15/h1-4,7H,6H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAROXQKHLQKCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NC(=N2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1183360-25-9
Record name 4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Amino-1,2,4-triazole (883 mg, 10.5 mmol) was dissolved in DMF (20 ml) under argon atmosphere, sodium hydride (55%, 436 mg, 10 mmol) added at rt in small portions and stirred at rt for 1 hour. To the reaction mixture alpha bromotolunitrile (1.96 g, 10 mmol) was added and stirred at rt overnight. TLC: finished: The reaction mixture was poured onto water, extracted with ethyl acetate and water, the organic layers combined, dried over Na2SO4, filtered and the solvents evaporated. Purification by flash chromatography with CH2Cl2/MeOH 100:0 to 90:10; 35 min over a 100 g silica-gel column gave 650 mg (yield: 32.6%) white solid. MS ISP (m/e): 200.2 (100) [(M+H)+].
Quantity
883 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
436 mg
Type
reactant
Reaction Step Two
Quantity
1.96 g
Type
reactant
Reaction Step Three
Yield
32.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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